molecular formula C16H14ClNO4 B5598294 methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate CAS No. 5237-32-1

methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate

Cat. No. B5598294
CAS RN: 5237-32-1
M. Wt: 319.74 g/mol
InChI Key: SPARHFKVPOTPJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate often involves multi-step chemical processes, starting from basic esters or acids and proceeding through acylation, amidation, and other key organic reactions. For instance, Lovro Selič and colleagues (1997) reported the preparation of related molecules through a series of steps starting from acetoacetic esters, which were used as reagents for the preparation of various heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of compounds like methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate is characterized by the presence of aromatic rings, ester groups, and an acetylaminobenzene moiety. These features contribute to the molecule's reactivity and interactions. For example, Portilla et al. (2007) explored the structure of related molecules, noting the importance of hydrogen bonding in determining their solid-state arrangements (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactivity of methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate allows it to undergo various transformations, including chlorination, acetylation, and reaction with nucleophiles. These reactions can lead to the formation of heterocyclic compounds, as demonstrated by the work of several researchers. For instance, Casimir, Guichard, and Briand (2002) discussed the use of similar compounds for the N-phthaloylation of amino acids and derivatives, highlighting the compound's versatility in synthetic organic chemistry (Casimir, Guichard, & Briand, 2002).

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : Methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate and its derivatives are used in the synthesis of complex heterocyclic systems. For instance, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and other related compounds involves steps from the corresponding acetoacetic esters of these chemicals (Selič, Grdadolnik, & Stanovnik, 1997).

  • Photopolymerization Studies : This compound is also significant in the field of photopolymerization. A particular derivative, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, has been studied as a photoiniferter, useful in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).

  • Polyester Synthesis : The compound is involved in the synthesis of polyesters, especially those based on aromatic components. The synthesis involves reactions with various hydroquinones and phenols to create nematic networks, important in the creation of liquid crystalline thermosets (Mormann & Bröcher, 1998).

  • Anticancer Drug Synthesis : Derivatives of methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate are also investigated in the context of anticancer drug synthesis. For instance, Schiff base organotin(IV) complexes with amino acetate functionalization have shown promise in in vitro cytotoxicity studies against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).

  • Fungicidal Activity : Some chlorination products of methyl 4-amino-2-hydroxy-benzoate, a related compound, have shown considerable fungicidal activity, indicating potential applications in agriculture or pharmaceuticals (Stelt, Suurmond, & Nauta, 1956).

properties

IUPAC Name

methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-16(20)11-3-2-4-13(9-11)18-15(19)10-22-14-7-5-12(17)6-8-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARHFKVPOTPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352232
Record name ZINC00123575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5237-32-1
Record name ZINC00123575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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